Chloroprene (2-chloro-1,3-butadiene) is a colorless liquid with a pungent ethereal odor. [] It is a synthetic monomer primarily used in the manufacture of polychloroprene, commonly known as neoprene, a type of synthetic rubber. [, , ] Chloroprene was first introduced by DuPont in 1931 and has since found widespread application in various industries, including automotive, construction, and textiles. [, ]
Chloroprene readily undergoes free radical polymerization to form polychloroprene (neoprene). [, , ] This polymerization process can be initiated by various initiators, including peroxides, persulfates, and azo compounds. [, ] The polymerization reaction proceeds through a 1,4-addition mechanism, resulting in a polymer with a predominantly trans-1,4 configuration. [, ] The polymerization of chloroprene can be carried out in various ways, including emulsion polymerization, solution polymerization, and bulk polymerization. [, , ]
Chloroprene can be chlorinated to produce higher chlorinated products, such as 1,2,3-trichlorobutane. [] This reaction is utilized in the purification of dichloroethane contaminated with chloroprene. []
As a conjugated diene, chloroprene can participate in Diels-Alder reactions with dienophiles, forming cyclic compounds. []
The polymerization process primarily proceeds through a 1,4-addition mechanism, resulting in a polychloroprene chain with a predominantly trans-1,4 configuration. [, ]
Chloroprene is classified as a chlorinated hydrocarbon and belongs to the family of alkenes due to its double bond structure. It is categorized under the group of organic compounds known for their reactivity and versatility in polymer chemistry. The primary source for chloroprene production is butadiene, which undergoes chlorination followed by further chemical transformations to yield chloroprene .
Chloroprene can be synthesized through several methods, with the most common involving the chlorination of butadiene. The synthesis process typically consists of three main steps:
In addition to this conventional method, newer approaches involve using halide catalysts and aprotic solvents to enhance yield and selectivity during the synthesis process .
Chloroprene participates in various chemical reactions due to its unsaturated nature:
The polymerization process can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) or by using methods like reversible addition-fragmentation chain transfer (RAFT) polymerization for controlled synthesis .
The mechanism by which chloroprene polymerizes involves the formation of free radicals that initiate the chain reaction leading to polymer formation. This process typically occurs in three stages:
The kinetics of this polymerization can vary based on conditions such as temperature and concentration of initiators .
Chloroprene exhibits several notable physical and chemical properties:
Chloroprene serves multiple scientific and industrial purposes:
Chloroprene (2-chloro-1,3-butadiene) was first synthesized in 1930 during collaborative research between DuPont scientists and University of Notre Dame chemist Julius Arthur Nieuwland. Nieuwland’s pioneering work on acetylene chemistry yielded divinyl acetylene, which underwent further reactions to form a rubber-like polymer when treated with sulfur dichloride. DuPont acquired patent rights and assigned chemists Wallace Carothers, Arnold Collins, and Ira Williams to refine the monomer’s production. By 1931, this effort yielded chloroprene through hydrochlorination of monovinyl acetylene [2] [9].
Initial commercialization faced challenges due to malodorous byproducts from the acetylene-based process. DuPont marketed the resulting polymer as "DuPrene" in 1931, but rebranded it as neoprene in 1937 to distance the material from quality issues in downstream products. Production scaled rapidly:
This growth established chloroprene as the foundation of the first commercially viable synthetic rubber, filling critical industrial needs for oil- and heat-resistant elastomers.
Industrial chloroprene synthesis has transitioned from acetylene-dominated processes to butadiene-based routes due to economic and technical factors.
Acetylene Route (1930s–1960s):
Butadiene Route (Post-1960s):Dominates modern production (90% global capacity) due to lower feedstock costs:
Table: Comparison of Chloroprene Production Methods
Parameter | Acetylene Route | Butadiene Route |
---|---|---|
Reaction Steps | Dimerization + Hydrochlorination | Chlorination + Isomerization + Dehydrochlorination |
Key Byproducts | Divinyl acetylene, aldehydes | Trichlorobutenes, tetrachlorobutanes |
Global Capacity Share | <10% (China only) | >90% |
Chloroprene’s significance lies in its radical emulsion polymerization to polychloroprene (neoprene), which exhibits unique macromolecular properties. The polymerization mechanism involves:
Neoprene’s performance stems from:
Table: Key Properties of Polychloroprene Vulcanizates
Property | Value Range |
---|---|
Glass Transition Temperature | -43°C |
Tensile Strength | 7–17 MPa |
Elongation at Break | 200–600% |
Hardness (IRHD) | 40–95 |
Industrial applications leverage these traits across sectors:
Global production capacity exceeds 300,000 tonnes/year, led by manufacturers like DuPont/Dow Elastomers, Tosoh Corporation, and Denka [7]. The material remains indispensable for applications requiring durability under extreme environmental stress.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7